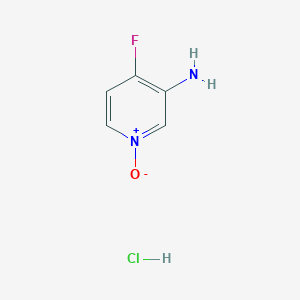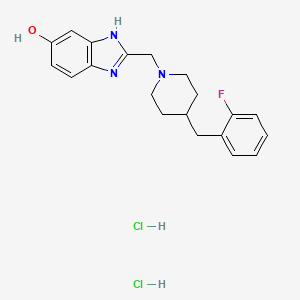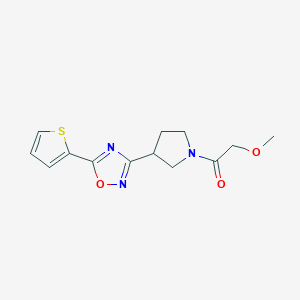
2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring, an oxadiazole ring, and a pyrrolidine ring. These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene and oxadiazole rings are aromatic, meaning they have a stable, cyclic arrangement of pi electrons. The pyrrolidine ring is a type of nitrogen-containing heterocycle .Chemical Reactions Analysis
The types of reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the oxadiazole ring might be able to participate in nucleophilic substitution reactions, while the pyrrolidine ring might be able to undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its rigidity, and the various functional groups could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Polymerization
A study conducted by Pandule et al. (2014) explored the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS), including derivatives like 1-(2-methoxyphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole. These polymers demonstrated good electrical conductivity and thermal stability, making them potentially useful in electronic applications (Pandule et al., 2014).
Antimicrobial Activity
Research by Salimon et al. (2011) reported on the synthesis of compounds including 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which showed significant antimicrobial activity. This highlights the potential of similar compounds in combating microbial infections (Salimon et al., 2011).
Synthesis and Biological Evaluation
A study by Anusevičius et al. (2015) involved the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which included fragments like oxadiazole. These compounds were evaluated for their antibacterial and antioxidant activities, suggesting their potential in pharmaceutical applications (Anusevičius et al., 2015).
Solvent Effects on Metal Complexes
Patel et al. (2019) investigated Co (II) complexes of 1-(2-hydroxy-4-methoxyphenyl)ethanone, a related compound. This study provided insights into the solvent effects on these complexes, potentially useful in material science and coordination chemistry (Patel et al., 2019).
Synthesis and Antiviral Activity
Attaby et al. (2006) synthesized derivatives including 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and evaluated their antiviral activity. This suggests the potential use of similar compounds in developing antiviral drugs (Attaby et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-8-11(17)16-5-4-9(7-16)12-14-13(19-15-12)10-3-2-6-20-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAPACLIGHPHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

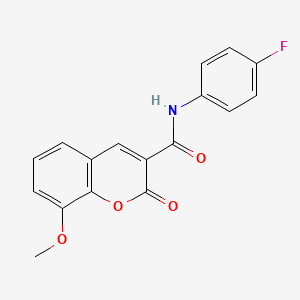


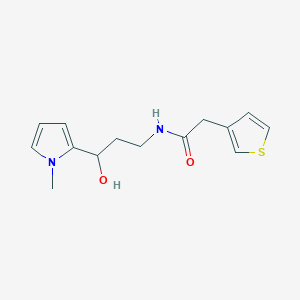
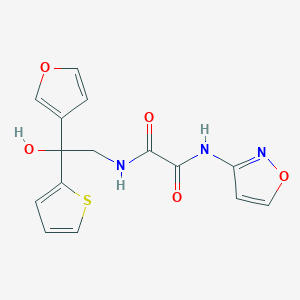
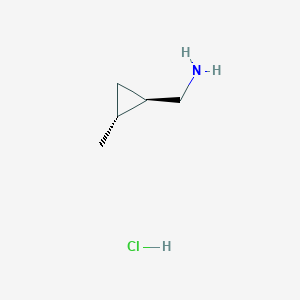
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2755198.png)
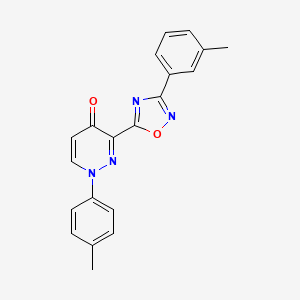
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)
![4-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]morpholine](/img/structure/B2755201.png)
![N-(2,4-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755202.png)
![2-[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2755205.png)
